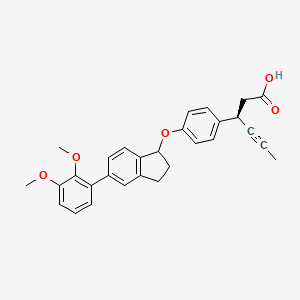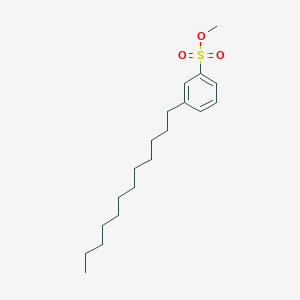
Methyl 3-dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-dodecylbenzenesulfonate: is an organic compound with the molecular formula C19H32O3S. It is a type of anionic surfactant, commonly used in various industrial and research applications due to its surface-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to form dodecylbenzenesulfonic acid.
Esterification: The resulting dodecylbenzenesulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Continuous Sulfonation: Using a continuous reactor, dodecylbenzene is sulfonated with sulfur trioxide.
Neutralization and Esterification: The sulfonic acid is neutralized and then esterified with methanol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of methyl 3-dodecylbenzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in applications such as cell lysis and emulsification. The molecular targets include lipid bilayers and hydrophobic interfaces .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but different counterion.
Dodecylbenzenesulfonic acid: The acid form of the compound, used in similar applications.
Sodium dodecyl sulfate: A widely used surfactant with a similar structure but different functional group.
Uniqueness: Methyl 3-dodecylbenzenesulfonate is unique due to its methyl ester group, which imparts different solubility and reactivity characteristics compared to its sodium salt or acid counterparts. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C19H32O3S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22-2/h13,15-17H,3-12,14H2,1-2H3 |
InChI Key |
HMJRGUBSKWKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)

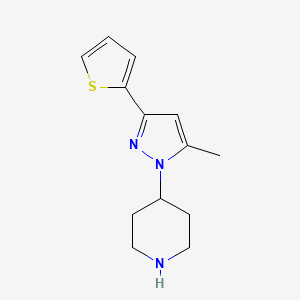

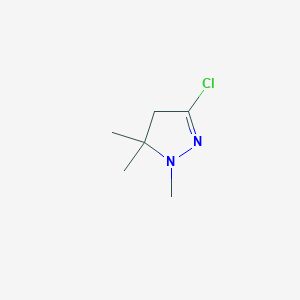
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)

![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
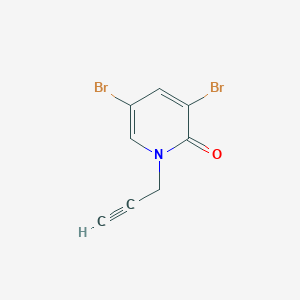
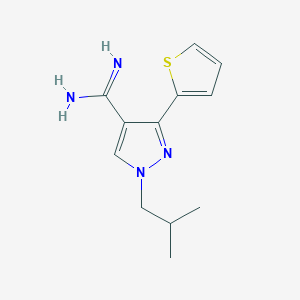
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
